molecular formula C6H3Cl3O B165527 2,3,6-Trichlorophenol CAS No. 933-75-5

2,3,6-Trichlorophenol

Cat. No.: B165527
CAS No.: 933-75-5
M. Wt: 197.4 g/mol
InChI Key: XGCHAIDDPMFRLJ-UHFFFAOYSA-N
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Description

2,3,6-Trichlorophenol is an organochlorine compound that belongs to the class of trichlorophenols. It is characterized by the presence of three chlorine atoms attached to a phenol ring at the 2, 3, and 6 positions. This compound is known for its use in various industrial applications and its role as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Target of Action

Chlorophenols, in general, are known to interact with various enzymes and proteins in organisms, disrupting normal cellular functions .

Mode of Action

Chlorophenols, as a class, are known to cause toxicity by disrupting cellular membranes, inhibiting enzyme activity, and interfering with energy production within cells .

Biochemical Pathways

The degradation pathway of 2,4,6-Trichlorophenol, a similar compound, has been studied in detail in Ralstonia eutropha JMP134 . The enzymes and genes responsible for 2,4,6-Trichlorophenol degradation have been characterized. A reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converts 2,4,6-Trichlorophenol to 6-chlorohydroxyquinol (6-CHQ). This transformation is carried out by TcpA and TcpC, transforming 2,4,6-Trichlorophenol to 2-chloromaleylacetate

Pharmacokinetics

They are distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Chlorophenols are known to cause a range of toxic effects, including disruption of cellular membranes, inhibition of enzyme activity, and interference with energy production within cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6-Trichlorophenol. For instance, its degradation efficacy is influenced by factors such as temperature and the presence of other substances . It is a solid at 20°C with very low volatility and moderate solubility. Once dissolved, it volatilizes slowly and adsorbs moderately to organic matter .

Biochemical Analysis

Biochemical Properties

It is known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine

Cellular Effects

It has been suggested that higher concentrations of urinary chlorophenols, including 2,3,6-Trichlorophenol, are associated with increased risks of thyroid cancer . This suggests that this compound may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal temperatures and pressures

Dosage Effects in Animal Models

It has been suggested that higher concentrations of urinary chlorophenols, including this compound, are associated with increased risks of thyroid cancer . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

It is known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine

Transport and Distribution

It is known that this compound is practically insoluble in water but soluble in various organic solvents . This suggests that it may be transported and distributed within cells and tissues via these solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol with chlorine. The process involves the introduction of chlorine atoms to the phenol ring under controlled conditions. The reaction is carried out in a three-necked flask equipped with a reflux condenser. Phenol is heated to around 50-55°C, and chlorine gas is introduced in stoichiometric amounts. The reaction is maintained at 70-75°C until completion, followed by cooling to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the chlorine gas and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated quinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Chlorinated quinones.

    Reduction: Dichlorophenols or monochlorophenols.

    Substitution: Phenolic derivatives with different functional groups.

Scientific Research Applications

2,3,6-Trichlorophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4,6-Trichlorophenol
  • 2,3,4-Trichlorophenol
  • 2,3,5-Trichlorophenol
  • 2,4,5-Trichlorophenol
  • 3,4,5-Trichlorophenol

Comparison: 2,3,6-Trichlorophenol is unique due to the specific positions of the chlorine atoms on the phenol ring. This positional arrangement influences its chemical reactivity and biological activity. Compared to other isomers, this compound may exhibit different toxicological profiles and environmental behaviors .

Properties

IUPAC Name

2,3,6-trichlorophenol
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InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
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InChI Key

XGCHAIDDPMFRLJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1Cl)O)Cl)Cl
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Molecular Formula

C6H3Cl3O
Record name 2,3,6-TRICHLOROPHENOL
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DSSTOX Substance ID

DTXSID5026209
Record name 2,3,6-Trichlorophenol
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Molecular Weight

197.4 g/mol
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Physical Description

2,3,6-trichlorophenol appears as colorless needles or purple crystalline solid. Taste threshold concentration: 0.0005 mg/L. Odor threshold concentration (detection): 0.3 mg. (NTP, 1992), Colorless solid; [ICSC] May also be in the form of purple solid; [CAMEO] White to brown solid with a pungent phenolic odor; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

487 °F at 760 mmHg (NTP, 1992), 272 °C
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Flash Point

174 °F (NTP, 1992), 78 °C, 79 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBLE IN ETHANOL, ETHER, BENZENE, ACETIC ACID, PETROLEUM ETHER; SLIGHTLY SOLUBLE IN WATER, Solubility in water: none
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.00246 [mmHg]
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
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Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM., POLYCHLORINATED DIBENZOFURANS WERE IDENTIFIED IN COMMERCIAL CHLOROPHENOL FORMULATIONS. 2,4,6-TRICHLOROPHENATE SHOWED 1,2,4,6,8,9-HEXA-, 1,2,3,4,6,8-HEXA-, 1,2,4,6,7,8-HEXA-, & 1,2,4,6,8-PENTACHLORODIBENZOFURAN. /CHLOROPHENOLS/
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Color/Form

NEEDLES FROM DILUTE ALCOHOL, PETROLEUM ETHER, Colorless needles

CAS No.

933-75-5
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Melting Point

131 to 135 °F (NTP, 1992), 58 °C, 101 °C
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Synthesis routes and methods

Procedure details

In all cases examined, PcpB converted the substituted phenol to the corresponding hydroquinone. PCP and 2,3,5,6-tetrachlorophenol were converted to a compound with the same HPLC retention time as that of TeCH (Xun and Orser, 1991c). TeCH was confirmed as the end-product by GC/MS (data not shown). PcpB oxidized 2,4,6-triiodophenol (TIP) to a product with a retention time of 7.75 min. by GC analysis and mass spectrum consistent with that expected for 2,6-diiodo-p-hydroquinone (DIHQ, molecular formula of C6H4I2O2). The base peak was at M/Z 362 (M+), and major fragments were found at M/Z 235 (loss of I from 362), 207 (loss of CO from 235), and 108 (loss of 2 I from 362). The end product of 3,5-diiodo-4-hydroxylbenzonitrile was also identified as DIHQ because it shared the same retention time with DIHQ produced from TIP by HPLC analysis. Incubation of 2,3,6-trichlorophenol with PcpB yielded a product with a retention time of 4.65 min. by GC analysis and a mass spectrum consistent with that expected for 2,3,6-trichloro-p-hydroquinone (molecular formula of C6H3Cl3O2). The relative intensities of the peaks at M/Z 212 (base peak, M+), 214 (M+2), and 216 (M+4) are characteristic of a molecule containing 3 chlorine atoms, although the peak expected at M/Z 218 (M+6) was not observable. Major peaks were observed at M/Z 178 (loss of H35Cl from 214), M/Z 176 (loss of H35Cl from 212, H37Cl from 214), M/Z 150 (loss of CO from 178), and M/Z 148 (loss of CO from 1976).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
DIHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
TeCH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
PcpB oxidized 2,4,6-triiodophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,6-diiodo-p-hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

A: 2,3,6-Trichlorophenol can act as an electron acceptor for certain anaerobic bacteria, particularly Dehalococcoides strains. [] This process, known as reductive dechlorination, allows these microorganisms to utilize this compound for respiratory growth, converting it into less chlorinated phenols. []

A: Research suggests that anaerobic sludge granules exhibit a preference for dechlorinating chlorophenols with ortho- and meta-chlorine substituents. [] This implies that the position of the chlorine atoms significantly influences the biodegradability of chlorophenols. For example, 3-chlorophenol and 4-chlorophenol, which lack ortho-chlorine substituents, tend to persist as degradation products. []

ANone: The molecular formula is C6H3Cl3O, and the molecular weight is 197.45 g/mol.

A: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is commonly employed to identify this compound and its degradation products. [, ] This technique separates and identifies molecules based on their mass-to-charge ratio. Additionally, high-performance liquid chromatography (HPLC) with UV detection is another method utilized for the analysis of this compound in various matrices. [, , ]

ANone: The provided research primarily focuses on the degradation and analytical aspects of this compound, and does not delve into its material compatibility and stability under various conditions.

ANone: No, the research papers provided do not discuss any catalytic properties or applications of this compound. In fact, it is primarily considered a pollutant and a target for degradation due to its potential toxicity.

A: Yes, molecular orbital theory calculations have been employed to understand the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), including the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), from this compound. [] This computational approach helps to elucidate the complex reaction pathways involved in PCDD/F formation.

ANone: The provided research focuses on the degradation and analytical aspects of this compound and does not provide specific details on its stability under various storage conditions.

A: While specific regulations are not discussed in the papers provided, the research highlights the importance of monitoring and managing this compound levels in environmental matrices like seawater [] and paper packaging materials []. This emphasizes the need for regulations to mitigate potential risks associated with this compound.

ANone: The research provided focuses on the environmental science aspects of this compound, particularly its degradation and analytical techniques. Therefore, information related to pharmacological properties like PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, and biomarkers is not covered in these studies.

ANone: Several analytical methods are employed for this compound detection and quantification, including:

  • Solid-phase extraction (SPE): Used to extract and concentrate this compound and other chlorophenols from water samples prior to analysis by GC-MS. [, ]
  • Magnetic micro-solid-phase extraction (MSPE): A more recent and efficient extraction method utilizing magnetic nanoparticles functionalized with specific groups to capture this compound from seawater samples. []
  • High-performance liquid chromatography (HPLC): Coupled with UV detection, this technique enables the separation and quantification of this compound in various matrices like water and sediment samples. [, , , ]

ANone: this compound can be degraded through both biotic and abiotic processes:

  • Biodegradation: Several bacterial species, particularly Dehalococcoides strains, can reductively dechlorinate this compound, breaking it down into less chlorinated phenols. [] This process is influenced by factors like temperature, pH, and the presence of electron donors and acceptors. [] Some fungi can also degrade this compound through oxidative pathways. [, , ]
  • Photocatalytic degradation: Research has explored the use of photocatalysts like bismuth tungstate (Bi2WO6) in combination with microwave irradiation to degrade this compound in aqueous solutions. [] This method offers a potential solution for treating contaminated water.

A: this compound is considered a priority pollutant due to its persistence in the environment and potential toxicity to various organisms. [, ] Its presence in soil and water can negatively impact ecosystems and potentially lead to bioaccumulation in the food chain.

A: PCDD/Fs are highly toxic and persistent organic pollutants that can accumulate in the environment and pose significant risks to human and animal health. [] The discovery that this compound can act as a precursor to these compounds highlights the importance of understanding and controlling their formation during thermal processes involving chlorophenols. []

ANone: The provided research primarily focuses on the degradation and environmental fate of this compound, and does not cover its dissolution & solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, enzyme interactions, biocompatibility, or alternatives.

A: While specific recycling strategies are not discussed in the research, the focus on biodegradation by various bacterial and fungal species [, , , ] suggests that bioremediation could be a viable option for treating contaminated environments and managing waste containing this compound.

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